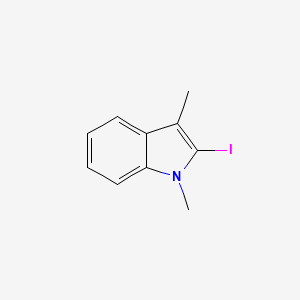

2-Iodo-1,3-dimethyl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIOBIFVMQXZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743394 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37117-32-1 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 1,3 Dimethyl 1h Indole and Its Analogues

Regioselective Iodination at the C-2 Position of Indole (B1671886) Derivatives

Achieving regioselectivity in the halogenation of the indole core is a significant synthetic challenge. While the C-3 position is electronically favored for electrophilic substitution, various strategies have been developed to direct iodination specifically to the C-2 position, overcoming the inherent reactivity of the indole ring.

Directed Ortho-Metallation Strategies for C-2 Iodination

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to facilitate deprotonation at a specific, adjacent position. In the context of indoles, the substituent on the nitrogen atom can serve to direct metalation to the C-2 position. The C-2 proton is the most acidic proton on the pyrrole (B145914) ring of N-substituted indoles, making it susceptible to deprotonation by strong organolithium bases. The resulting C-2 lithiated or metalated intermediate can then be trapped with an electrophilic iodine source to yield the 2-iodoindole derivative.

Research has demonstrated that N-substituted indoles can be efficiently deprotonated at the C-2 position. For instance, 1-phenylindole has been successfully deprotonated using a mixed-metal base comprising lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and a zinc diamide, followed by quenching with molecular iodine to afford 2-iodo-1-phenylindole in high yield nih.gov. This approach highlights the efficacy of metalation-iodolysis sequences for achieving C-2 selectivity. The choice of base is critical to ensure efficient and clean deprotonation without side reactions.

| Substrate | Base | Solvent | Temperature | Time | Electrophile | Product | Yield (%) |

| 1-Phenylindole | LiTMP/ZnCl₂·TMEDA | THF | Room Temp. | 2 h | Iodine (I₂) | 2-Iodo-1-phenylindole | 92 |

Hypervalent Iodine Reagent-Mediated Iodination Approaches

Hypervalent iodine reagents have emerged as mild and efficient oxidants and electrophile-transfer agents in modern organic synthesis. researchgate.net While reagents like (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) are commonly used for C-2 acetoxylation or other difunctionalizations of N-substituted indoles, their direct application for C-2 iodination is less straightforward.

Often, the reaction pathway involves the formation of an indolyl(phenyl)iodonium intermediate. For example, studies on 2-methyl indoles have shown that reaction with PhI(OAc)₂ can lead to the formation of an indolyl(phenyl)iodonium imide at the C-2 position. chiba-u.ac.jp However, subsequent reaction with an iodine source in these specific cases led to iodination at the C-3 position. This indicates that while hypervalent iodine reagents can activate the C-2 position, directing the subsequent iodination exclusively to this site requires careful control of the reaction conditions and substrate to prevent rearrangement or reaction at the more nucleophilic C-3 position. The development of hypervalent iodine reagents specifically designed for direct C-2 iodination remains an area of active research.

Other Catalytic and Stoichiometric Iodination Methods

Beyond metalation and hypervalent iodine reagents, other methods have been developed for the C-2 iodination of indoles. These often involve the use of electrophilic iodine sources, where the regioselectivity is controlled by the substitution pattern of the indole. For indoles already substituted at the C-3 position, the C-2 position becomes the next most favorable site for electrophilic attack.

Reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) have been shown to be effective for the C-2 selective iodination of certain indole derivatives. researchgate.net The reaction conditions, including solvent and temperature, can be tuned to favor C-2 functionalization. The steric hindrance provided by a substituent at C-3 can effectively block electrophilic attack at that position, thereby directing the incoming iodine electrophile to the C-2 carbon.

| Substrate Type | Iodinating Reagent | Key Feature | Regioselectivity |

| 3-Substituted Indoles | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C-3 position is blocked | C-2 Iodination |

| N-Substituted Indoles | Iodine Monochloride (ICl) / Celite | Controlled electrophilicity | C-2 Iodination (substrate dependent) |

Synthesis of the 2-Iodo-1,3-dimethyl-1H-indole Core Structure

The synthesis of the specific target compound, this compound, can be effectively achieved by applying the directed ortho-metalation strategy to the readily available starting material, 1,3-dimethylindole (B1617634). In this substrate, the N-1 and C-3 positions are already functionalized with methyl groups. The remaining C-H bond on the pyrrole ring at the C-2 position is the most acidic, making it the prime site for deprotonation by a strong base.

A feasible and well-precedented synthetic route involves the treatment of 1,3-dimethylindole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This deprotonation generates a 2-lithio-1,3-dimethyl-1H-indole intermediate. Subsequent quenching of this organolithium species with a suitable electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, yields the desired this compound. This method is highly regioselective due to the directed nature of the lithiation step.

Based on analogous procedures for other N-substituted indoles, this approach is expected to be high-yielding. nih.gov

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Expected Outcome |

| 1,3-Dimethylindole | n-Butyllithium | Iodine (I₂) | THF | This compound | High Yield, High Regioselectivity |

Preparative Scale Synthesis and Optimization Considerations

Scaling up the synthesis of this compound, particularly via the directed metalation route, presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reagent Handling and Safety: Organolithium reagents like n-butyllithium are highly pyrophoric and moisture-sensitive. On a large scale, their handling requires specialized equipment, such as inert atmosphere gloveboxes or closed-system transfer setups, to prevent contact with air and moisture. The quenching of these reagents is also highly exothermic and must be carefully controlled.

Thermal Management: Lithiation reactions and the subsequent quenching with iodine are often highly exothermic. researchgate.netrsc.org Effective thermal management is crucial on a preparative scale to prevent runaway reactions and the formation of side products. This typically involves using jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and careful monitoring of the internal temperature. The use of cryogenic temperatures (-78 °C) can be challenging and costly to maintain for large reactor volumes.

Mixing and Mass Transfer: Ensuring efficient mixing is critical in large reactors to maintain homogeneous temperature and concentration profiles, which is essential for achieving high yields and selectivities. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

Work-up and Purification: The work-up procedure for large-scale reactions must be robust. Quenching excess organolithium reagent and iodine requires large quantities of aqueous solutions (e.g., sodium thiosulfate), leading to challenges in phase separation and waste disposal. Purification by chromatography, which is common at the lab scale, is often impractical for multi-kilogram production. Alternative purification methods such as crystallization or distillation must be developed and optimized.

Process Optimization: Key parameters for optimization include the choice of base, solvent, reaction temperature, and addition rates. Minimizing the excess of organolithium reagent can reduce costs and simplify the work-up. Investigating alternative, less hazardous bases or developing catalytic methods could significantly improve the safety and sustainability of the process on an industrial scale.

Mechanistic Investigations into Reactions Involving 2 Iodo 1,3 Dimethyl 1h Indole

Elucidation of Reaction Pathways for Cross-Coupling Processes

Cross-coupling reactions are fundamental in modern organic synthesis, and 2-iodo-1,3-dimethyl-1H-indole is an excellent substrate for such transformations. wikipedia.org The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which this compound readily undergoes, involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comyoutube.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the this compound to a low-valent metal catalyst, typically a Pd(0) complex. mdpi.com The palladium inserts itself into the carbon-iodine bond at the C2 position of the indole (B1671886) ring. This step is often rate-determining and results in a square planar Pd(II) intermediate. mdpi.com The reactivity order for aryl halides in this step is generally I > Br > Cl. mdpi.com

Transmetalation : In this step, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the Pd(II) complex. wikipedia.orgnih.gov This displaces the halide and forms a new diorganopalladium(II) intermediate.

Reductive Elimination : This is the final step where the two organic fragments on the palladium center are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com For this to occur, the organic groups typically need to be in a cis orientation to each other. mdpi.com

| Step | Description | Key Species Involved |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-I bond of the indole. | This compound, Pd(0) complex, Pd(II) intermediate |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Pd(II) intermediate, Organometallic nucleophile (e.g., R-B(OH)₂), Diorganopalladium(II) complex |

| Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | Diorganopalladium(II) complex, C2-functionalized indole product, Pd(0) complex |

Understanding Hypervalent Iodine-Mediated Mechanisms

Hypervalent iodine reagents are known for their utility as oxidizing agents and their ability to facilitate a variety of transformations under mild conditions. diva-portal.orgbeilstein-journals.org When this compound is involved in reactions mediated by hypervalent iodine compounds, it can itself be converted into a hypervalent iodine species or react with an external hypervalent iodine reagent. These reagents are characterized by an iodine atom with a formal oxidation state higher than +1 and are valued as non-toxic alternatives to heavy metals. diva-portal.org

The mechanism of these reactions often involves ligand exchange on the iodine center, followed by reductive elimination. scripps.edu The bonding in these species is described by the 3-center-4-electron (3c-4e) bond model, where the most electronegative ligands occupy the apical positions. beilstein-journals.orgscripps.eduwikipedia.org Hypervalent iodine(III) reagents, or λ³-iodanes, are electrophilic and can mediate oxidative rearrangements and functionalizations. beilstein-journals.orgrsc.orgnih.gov For instance, in the presence of a suitable oxidant like m-chloroperoxybenzoic acid (mCPBA), an aryl iodide can be oxidized to a reactive iodine(III) intermediate, which then participates in the main reaction. wikipedia.org These reactions can include oxidative couplings, cyclizations, and functional group transfers. nih.govorganic-chemistry.orgnih.gov

| Feature | Description | Relevance to this compound |

| Oxidation State | Iodine atom formally contains more than 8 electrons in its valence shell (e.g., I(III), I(V)). wikipedia.org | Can be a precursor to a hypervalent iodine species upon oxidation. |

| Bonding Model | Involves a linear three-center, four-electron (3c-4e) bond. beilstein-journals.orgorganic-chemistry.org | Explains the geometry and reactivity of the resulting iodane. |

| Reactivity | Acts as an electrophile and an oxidant. beilstein-journals.org | Enables reactions like oxidative coupling and functionalization at the indole core. |

| Common Transformations | Oxidative rearrangements, functional group transfers, cyclizations. rsc.orgorganic-chemistry.org | Provides pathways for diverse modifications of the indole structure. |

Role of Catalysts and Ligands in Reaction Selectivity

In transition-metal-catalyzed reactions, particularly cross-coupling, the choice of catalyst and ligands is crucial for controlling selectivity and efficiency. nih.gov For reactions involving this compound, palladium complexes are most common, but nickel catalysts are also used. nih.govnih.gov

The ligands bound to the metal center play a pivotal role. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald or cataCXium ligands, often enhance catalyst performance. nih.govresearchgate.net They promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly reactive in the oxidative addition step. nih.govacs.org The properties of the ligand, such as its cone angle and electronic character, influence the rate of each step in the catalytic cycle. mdpi.comnih.gov

Oxidative Addition : Electron-rich ligands generally accelerate this step. mdpi.com

Reductive Elimination : Steric bulk on the ligand can facilitate this final step to release the product. A larger "bite angle" in bidentate ligands can also induce faster elimination. mdpi.com

The choice of ligand can also determine the selectivity of the reaction, for example, in cases where multiple reactive sites are present on a substrate. acs.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties, which form stable catalyst complexes. researchgate.net The development of precatalysts, which are stable and readily activated to the active catalytic species, has simplified the execution of these reactions and improved their reliability. nih.govacs.org

| Ligand Type | Example(s) | Typical Effect on Cross-Coupling |

| Bulky Monophosphines | P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | Promote formation of highly active L₁Pd(0) species, increasing reaction rates. nih.govacs.org |

| Bidentate Phosphines | DPPF, Xantphos | Bite angle influences the rate of reductive elimination. mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form stable, highly active catalysts. researchgate.net |

Characterization of Key Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in catalytic cycles are challenging but essential for a complete mechanistic understanding. Techniques such as spectroscopic analysis and computational modeling are employed to probe these transient species. syncsci.commdpi-res.com

In palladium-catalyzed cross-coupling, Pd(II) oxidative addition complexes of the type L-Pd(Aryl)(I) (where Aryl is the 1,3-dimethyl-indol-2-yl group) have been isolated and characterized, sometimes serving as precatalysts themselves. acs.org These stable intermediates provide a direct entry point into the catalytic cycle, bypassing the initial oxidative addition of the Pd(0) species. acs.org

Computational studies, particularly DFT, are used to model the geometries and energies of intermediates and transition states along the reaction pathway. chemistryjournals.netnih.gov For instance, calculations can predict the energy barriers for oxidative addition versus other potential pathways, explaining the observed regioselectivity. nih.gov In hypervalent iodine chemistry, tetracoordinated iodine(III) species have been isolated, supporting an associative mechanism for ligand exchange. scripps.edu Spectroscopic methods like NMR can be used to observe key intermediates, while techniques like mass spectrometry help confirm their structures. syncsci.com

Kinetic and Thermodynamic Considerations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insights. In cross-coupling reactions, the oxidative addition step is frequently the rate-determining step of the catalytic cycle. mdpi.com The rate of this step is influenced by the electronic properties of the indole substrate and the nature of the catalyst and ligands. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Iodo 1,3 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed analysis of the molecular structure of 2-Iodo-1,3-dimethyl-1H-indole through NMR spectroscopy requires specific experimental data.

¹H NMR Spectroscopic Analysis

No published data containing specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound could be found.

¹³C NMR Spectroscopic Analysis

No published data detailing the chemical shifts (δ) for the distinct carbon environments within this compound could be located.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Information regarding the application of 2D NMR techniques for the structural elucidation of this specific compound is not available in the searched literature.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular formula and understanding the fragmentation behavior of a compound.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the accurate mass measurement to confirm the elemental composition (C₁₀H₁₀IN), was found for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS data, including retention time and the electron ionization (EI) mass spectrum detailing the specific fragmentation pattern of this compound, could be retrieved from the available sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that modulate the molecule's polarizability. edinst.com A combined analysis provides a more complete picture of the molecular vibrational landscape.

The high-frequency region of the spectra is dominated by C-H stretching vibrations. Aromatic C-H stretching modes of the benzene moiety of the indole (B1671886) ring are anticipated in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the two methyl groups (at the N1 and C3 positions) are expected to appear in the 2975-2850 cm⁻¹ region.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=C stretching vibrations of the indole ring are expected to produce strong bands between 1620 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibrations, particularly those involving the N-methyl group, will also contribute to this region. The in-plane and out-of-plane C-H bending vibrations will give rise to a series of bands characteristic of the substitution pattern of the aromatic ring.

A key vibration for this molecule is the C-I stretch. The carbon-iodine bond is weak and involves a heavy atom, thus its stretching frequency is expected to be low. For iodo-aromatic compounds, the C-I stretching vibration typically appears in the 600-500 cm⁻¹ range of the IR and Raman spectra. The precise position of this band can be influenced by coupling with other vibrational modes.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2975 - 2850 | IR, Raman |

| C=C Ring Stretch | 1620 - 1450 | IR, Raman |

| CH₃ Bending | 1470 - 1370 | IR |

| C-N Stretch | 1360 - 1250 | IR, Raman |

| Aromatic C-H Bending | 900 - 675 | IR |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound has not been reported in publicly accessible databases, its solid-state architecture can be predicted based on the known structures of related indole derivatives. nih.govnih.govmdpi.com The molecule is expected to be largely planar, with the indole ring system forming a rigid plane. The methyl groups and the iodine atom will be substituents on this plane.

The bond lengths and angles within the indole core are expected to be consistent with those of other N-methyl and 3-methyl substituted indoles. The C2-I bond length is anticipated to be in the range of 2.05-2.15 Å, typical for a C(sp²)-I bond. The presence of the bulky iodine atom at the C2 position and a methyl group at the C3 position may induce some minor steric strain, potentially leading to slight distortions from ideal planarity in the five-membered ring.

In the absence of the N-H group, which is a common hydrogen bond donor in many indole structures, the intermolecular interactions in the crystal lattice of this compound will be dominated by van der Waals forces and potentially weaker C-H···π interactions. nih.gov The planar indole rings may facilitate π-π stacking interactions, leading to the formation of layered structures in the solid state. It is also possible that halogen bonding, a non-covalent interaction involving the iodine atom, could play a role in the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| C2-I Bond Length | 2.05 - 2.15 Å | Based on analogous iodo-aromatic structures. |

| N1-C2 Bond Length | 1.37 - 1.40 Å | Typical for N-substituted indoles. |

| C2-C3 Bond Length | 1.36 - 1.39 Å | Typical for 2,3-substituted indoles. |

| Crystal Packing | π-π stacking, C-H···π interactions | Expected dominant intermolecular forces. |

Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR)

Beyond vibrational spectroscopy and X-ray crystallography, other advanced spectroscopic techniques provide insight into the electronic properties of molecules.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore that typically displays two distinct absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov For the parent indole molecule, these bands appear around 260-270 nm and 280-290 nm, respectively. The positions and intensities of these bands are sensitive to substitution on the indole ring. core.ac.ukresearchgate.net

For this compound, the methyl and iodo substituents are expected to induce shifts in these absorption maxima. Methyl groups, being weak electron-donating groups, typically cause a small bathochromic (red) shift. The iodine atom, due to its polarizability and the heavy-atom effect, is also expected to cause a bathochromic shift in the absorption bands. Therefore, it is predicted that the UV-Vis spectrum of this compound in a non-polar solvent will show absorption maxima at slightly longer wavelengths compared to unsubstituted indole.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| ¹Lₐ | ~270 - 280 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov As this compound is a closed-shell, diamagnetic molecule, it is EPR silent and would not produce a spectrum under normal conditions.

However, an EPR spectrum could be observed for its radical cation, which could be generated through chemical or electrochemical oxidation. The EPR spectrum of the this compound radical cation would be characterized by its g-factor and hyperfine coupling to magnetic nuclei within the molecule. The unpaired electron would be delocalized over the π-system of the indole ring. The largest hyperfine couplings would be expected from the nitrogen atom at the 1-position and the protons of the methyl groups. The iodine nucleus (¹²⁷I) has a nuclear spin I = 5/2, which could also lead to hyperfine coupling, potentially resulting in a complex but informative EPR spectrum. The study of such a radical species could provide valuable information about the electronic structure and spin density distribution in the molecule. nih.govresearchgate.net

Computational and Theoretical Studies of 2 Iodo 1,3 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

There are no available studies that have published Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of 2-Iodo-1,3-dimethyl-1H-indole. Such calculations would typically involve methods like B3LYP with a suitable basis set to predict bond lengths, bond angles, and dihedral angles, as well as to describe the distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No Frontier Molecular Orbital (FMO) analysis for this compound has been reported in the scientific literature. This type of analysis is crucial for understanding a molecule's reactivity, involving the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule would provide insights into its electrophilic and nucleophilic sites, predicting how it might interact with other reagents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational (IR) frequencies of this compound are not found in the available literature. Computational methods, often performed in conjunction with DFT, are used to calculate these parameters, which can then be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties.

Non-Covalent Interaction (NCI) Analysis and Supramolecular Interactions

There is no published research focusing on the Non-Covalent Interaction (NCI) analysis of this compound. This computational technique is employed to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, which are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule.

Theoretical Insights into Reaction Mechanisms and Selectivity

No theoretical studies detailing the reaction mechanisms and selectivity involving this compound were found. Computational chemistry is a powerful tool for mapping potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of why certain products are formed over others (selectivity).

Role of 2 Iodo 1,3 Dimethyl 1h Indole As a Strategic Intermediate in Complex Chemical Synthesis

Access to Highly Substituted Indole (B1671886) Derivatives

The carbon-iodine bond at the C-2 position of 2-Iodo-1,3-dimethyl-1H-indole is a key feature that allows for its use in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of highly substituted indole derivatives that would be difficult to synthesize through other methods. The versatility of 2-iodoindoles makes them valuable precursors in the synthesis of complex organic molecules.

Palladium-catalyzed cross-coupling reactions represent some of the most efficient methods for bond construction in modern organic synthesis. Three of the most prominent examples applicable to this compound are the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction couples the iodoindole with an organoboron reagent, typically a boronic acid or boronate ester, to form a new carbon-carbon single bond. This method is exceptionally versatile for introducing aryl or vinyl substituents at the C-2 position of the indole. The reaction generally exhibits high functional group tolerance and uses readily available boronic acids. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the iodoindole with a terminal alkyne. libretexts.orgorganic-chemistry.org The resulting 2-alkynylindoles are valuable intermediates themselves, which can be further elaborated into more complex structures. The reaction is co-catalyzed by palladium and copper(I) and is typically carried out under mild conditions. libretexts.orgnih.govacs.org

Heck Coupling: The Heck reaction involves the coupling of the iodoindole with an alkene to form a new carbon-carbon bond, typically resulting in a 2-vinylindole derivative. organic-chemistry.orglibretexts.org This method is a powerful tool for the alkenylation of aryl halides and is widely used in the synthesis of complex molecules and natural products. nih.gov Intramolecular versions of the Heck reaction are particularly useful for constructing new ring systems. researchgate.net

These coupling reactions transform the simple 2-iodoindole scaffold into a variety of more complex, highly substituted indole derivatives, which are often key intermediates for pharmacologically active compounds and functional materials.

| Coupling Reaction | Reactant | Bond Formed | Product Type |

| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | C(sp²) - C(sp²) | 2-Aryl-1,3-dimethyl-1H-indole |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C(sp²) - C(sp) | 2-Alkynyl-1,3-dimethyl-1H-indole |

| Heck | Alkene (e.g., CH₂=CHR) | C(sp²) - C(sp²) | 2-Alkenyl-1,3-dimethyl-1H-indole |

Synthesis of Polycyclic Heteroaromatic Systems (e.g., Carbolinones, Silacycles)

The functional handle provided by the iodine atom in 2-iodoindole derivatives is instrumental in the construction of fused polycyclic systems. Through intramolecular cyclization reactions, complex heteroaromatic scaffolds can be assembled efficiently.

Carbolinones: β-Carbolinones and their isomers, γ-carbolinones, are important structural motifs found in various natural products with significant biological activities. beilstein-journals.orgsemanticscholar.org A key synthetic strategy for accessing these polycyclic systems involves the intramolecular Heck reaction of appropriately substituted iodoindole precursors. researchgate.netbeilstein-journals.orgsemanticscholar.org For example, a 2-iodoindole derivative bearing an N-allylcarboxamide group at the C-3 position can undergo a palladium-catalyzed intramolecular cyclization to form a γ-carbolinone. researchgate.netnih.gov This transformation creates a new six-membered ring fused to the indole core, directly assembling the carbolinone skeleton. This strategy highlights the utility of 2-iodoindoles as pivotal intermediates for building complex, fused heterocyclic systems. acs.org

| Precursor Type | Reaction | Polycyclic System Formed |

| 2-Iodo-1H-indole-3-carboxylic acid allyl-amides | Intramolecular Heck Reaction | γ-Carbolinone |

| 3-Iodo-1H-indole-2-carboxylic acid allyl-amides | Intramolecular Heck Reaction | β-Carbolinone |

Silacycles: Silacycles, which are silicon-containing cyclic compounds, have gained interest in materials science and medicinal chemistry. Their synthesis often involves strategies such as C-H/Si-H coupling or the functionalization of C-Si or Si-Si bonds. nih.govnih.gov However, a review of the current literature does not provide specific examples of this compound being utilized as a direct precursor for the synthesis of silacycles.

Precursor in Alkaloid and Natural Product Synthesis

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess potent biological activities. encyclopedia.pubnih.gov The total synthesis of these complex molecules is a significant focus of organic chemistry and often relies on the assembly of a decorated indole core. nih.govrsc.org

While specific total syntheses commencing directly from this compound are not prominently documented, its role as a potential precursor is implicit in its structure. The ability to use this compound in cross-coupling reactions (as detailed in section 7.1) allows for the introduction of various side chains and substituents found in natural alkaloids. This makes it a strategic starting material or intermediate for accessing highly functionalized indole building blocks required for the total synthesis of complex natural products. nih.gov The C-2 iodo substituent provides a reliable position for late-stage functionalization, a common strategy in the synthesis of complex molecules to introduce sensitive groups or build molecular complexity at a later stage of the synthetic sequence.

Construction of Advanced Materials and Functional Molecules

The indole nucleus is not only prevalent in biologically active molecules but also serves as a component in advanced materials and functional molecules, such as organic electronic materials. The construction of these materials often requires the assembly of extended π-conjugated systems.

The reactivity of the C-I bond in this compound makes it a valuable building block for such systems. Through iterative cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, this intermediate can be used to construct oligomeric and polymeric structures incorporating the indole moiety. These reactions allow for the precise assembly of complex conjugated architectures, which are essential for tuning the electronic and photophysical properties of functional organic materials. The ability to introduce various aryl and alkynyl groups at the C-2 position enables the systematic modification of the material's properties, making this compound a potentially useful intermediate in the field of materials science.

Future Perspectives and Emerging Research Avenues for 2 Iodo 1,3 Dimethyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be harsh, require multiple steps, or use hazardous reagents. rug.nl The future of 2-Iodo-1,3-dimethyl-1H-indole synthesis lies in the adoption of green and sustainable chemistry principles. researchgate.net Modern approaches aim to improve efficiency while minimizing environmental impact.

Key areas of development include:

Multicomponent Reactions (MCRs): Innovative MCRs are being developed to construct the indole core in a single step from simple, readily available precursors. researchgate.netrsc.org An MCR-based strategy for a related compound could involve the reaction of an aniline (B41778) derivative, a glyoxal (B1671930) equivalent, an isocyanide, and an iodinating agent in a one-pot process. This approach significantly reduces waste and improves atom economy. researchgate.net

Metal-Free Catalysis: While metal-catalyzed reactions are powerful, they often involve costly and toxic heavy metals. Research is shifting towards metal-free cyclization and iodination reactions, potentially using hypervalent iodine reagents or electrochemistry, which offer a more sustainable profile. beilstein-journals.org

Use of Greener Solvents: Replacing traditional halogenated or hydrocarbon solvents with benign alternatives like ethanol, water, or ionic liquids is a critical aspect of sustainable synthesis. researchgate.netrsc.org Research into the synthesis of iodoindoles in these solvents is an active area.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com

| Synthetic Parameter | Traditional Approaches | Emerging Sustainable Protocols |

|---|---|---|

| Strategy | Multi-step sequences (e.g., Fischer indole synthesis followed by iodination) | One-pot multicomponent reactions (MCRs) rsc.org |

| Catalysis | Heavy metal catalysts (e.g., Palladium, Copper) | Metal-free catalysis, organocatalysis, biocatalysis rsc.org |

| Solvents | Halogenated hydrocarbons (e.g., Dichloromethane), Aromatic hydrocarbons (e.g., Toluene) | Ethanol, Water, Ionic Liquids researchgate.net |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, sonication, flow heating mdpi.com |

| Atom Economy | Often low due to multiple steps and protecting groups | High, as most atoms from reactants are incorporated into the final product |

Exploration of Unconventional Reactivity Patterns

The carbon-iodine bond at the C2 position of the indole ring is a key functional group, traditionally used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). However, future research is poised to explore more unconventional reactivity patterns to unlock novel chemical space.

Hypervalent Iodine Chemistry: this compound can serve as a precursor to hypervalent iodine reagents. beilstein-journals.org These species can mediate unique oxidative transformations, acting as electrophilic group transfer agents in reactions that are otherwise difficult to achieve.

Radical Chemistry: The relatively weak C-I bond can be homolytically cleaved under photoredox or thermal conditions to generate an indol-2-yl radical. This highly reactive intermediate can participate in a range of non-traditional bond-forming reactions, such as radical cyclizations or conjugate additions.

Iodine-Catalyzed Reactions: The iodine atom itself can act as a Lewis acid or participate in catalytic cycles. Research into iodine-mediated electrophilic cyclizations and rearrangements starting from precursors to this compound could reveal novel synthetic pathways.

Domino and Cascade Reactions: Designing sequences where the initial reaction at the C-I bond triggers subsequent intramolecular transformations can rapidly build molecular complexity. For instance, a coupling reaction could be followed by an in-situ cyclization to form polycyclic indole derivatives. beilstein-journals.orgnih.gov

Integration into Flow Chemistry and Automation

The transition from batch synthesis to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, scalability, and reproducibility. mdpi.comresearchgate.net The synthesis and derivatization of this compound are well-suited for this technological shift.

Automated Synthesis: Flow chemistry platforms allow for the automation of multi-step synthetic sequences. nih.gov The synthesis of this compound could be performed in a continuous reactor, followed by in-line purification and subsequent derivatization in a modular fashion. researchgate.net This approach enables the rapid generation of a library of analogues for screening purposes.

Improved Safety and Control: Many reactions, such as iodinations or those involving unstable intermediates, can be hazardous on a large scale in batch reactors. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for precise control over reaction parameters, enabling the safe use of highly reactive species. nih.gov

High-Throughput Optimization: Automated flow systems, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal protocol for synthesizing or functionalizing this compound. researchgate.net

Applications in Chemical Biology and Material Science

The unique structural and electronic properties of the 2-iodoindole scaffold make it a promising building block for applications beyond traditional synthetic chemistry.

Chemical Biology: The indole nucleus is a privileged scaffold in drug discovery. researchgate.net this compound can serve as a versatile intermediate for synthesizing novel bioactive compounds. nih.gov The C-I bond can be used to attach complex side chains or to incorporate probes (e.g., fluorescent tags, biotin) for studying biological systems. uchicago.edu Chemical biology leverages such tools to understand complex biological processes at the molecular level. nih.gov

Materials Science: Indole derivatives are known to possess interesting photophysical properties. rug.nl By using the C-I bond as a reactive site for cross-coupling reactions, this compound can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Recent studies on related 3-iodoindoles have shown that their derivatives can be intense blue emitters, a property highly sought after for display technologies. beilstein-journals.orgnih.gov

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Iodo-1,3-dimethyl-1H-indole via electrophilic substitution?

Methodological Answer:

Electrophilic iodination of indole derivatives can be optimized using iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40–80°C, achieving yields up to 98%. Key parameters include:

- Catalyst Loading : 5–10 mol% I₂ (higher loadings improve reaction rates without compromising yield) .

- Solvent : MeCN enhances reactivity compared to acetic acid or toluene .

- Temperature : 40°C balances efficiency and selectivity, while 80°C slightly reduces yield due to side reactions (e.g., over-iodination) .

- Reaction Time : 5–24 hours, depending on catalyst and temperature.

For reproducibility, monitor reaction progress via TLC or HPLC and purify using silica gel chromatography.

Advanced: How can low diastereomeric ratios (dr) in iodinated indole derivatives be addressed during synthesis?

Methodological Answer:

Low dr values often arise from competing reaction pathways or insufficient steric control. Mitigation strategies include:

- Temperature Modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, improving selectivity .

- Catalyst Screening : Lewis acids like FeCl₃ or chiral auxiliaries can enhance stereoselectivity .

- Purification : Use gradient elution in column chromatography (e.g., 1–10% Et₂O/pentane) to separate diastereomers effectively .

- Additives : Sterically hindered bases or coordinating solvents (e.g., DMF) may suppress racemization .

Validate dr values via ¹H NMR integration of diagnostic proton signals in the crude product before purification .

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-2 iodination shifts aromatic protons downfield) .

- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–I ≈ 2.09 Å) and angles (e.g., C–I–C ≈ 119.5°) .

- Single-Crystal Refinement : Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are placed geometrically with riding models .

For XRD, grow crystals via slow evaporation of dichloromethane or acetonitrile solutions. Validate intermolecular interactions (e.g., C–H···π) using OLEX2 visualization tools .

Advanced: How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer:

Contradictions (e.g., anomalous bond lengths or thermal parameters) require iterative refinement:

- Software Tools : SHELXL for robust least-squares refinement; OLEX2 for real-space validation of electron density maps .

- Hydrogen Handling : Position H atoms geometrically (C–H = 0.93–0.96 Å) with isotropic displacement parameters tied to parent atoms .

- Twinned Data : Apply twin-law matrices in SHELXL for high-resolution datasets with overlapping reflections .

- Validation : Cross-check using PLATON or Mercury to detect missed symmetry or disorder .

Report discrepancies in the CIF file and justify adjustments in the publication.

Advanced: What non-covalent interactions stabilize the crystal packing of iodinated indoles?

Methodological Answer:

- C–I···π Interactions : Iodine atoms engage in halogen bonding with π-systems (mean I···C distance ≈ 3.70 Å), directing 1D or 2D supramolecular architectures .

- C–H···π Contacts : Aromatic protons form weak interactions (≈3.82 Å) with adjacent indole rings, contributing to lattice stability .

- Steric Effects : Bulky substituents (e.g., methyl groups at N-1 and C-3) enforce specific packing motifs by minimizing van der Waals clashes .

Use Mercury or CrystalExplorer to visualize these interactions and quantify their contributions to lattice energy.

Basic: What catalytic systems are effective for iodinating indole derivatives?

Methodological Answer:

- Iodine (I₂) : A cost-effective catalyst for electrophilic substitution, particularly in polar aprotic solvents like MeCN .

- Lewis Acids : FeCl₃ or AlCl₃ enhances electrophilicity but may require higher temperatures (40–100°C) .

- Acid Additives : p-TsOH or acetic acid can protonate indole N–H, activating the ring for iodination .

Compare catalytic efficiency via kinetic studies (e.g., GC-MS monitoring) and optimize for minimal byproduct formation.

Advanced: How do reaction conditions influence regioselectivity in indole iodination?

Methodological Answer:

Regioselectivity at C-2 vs. C-3 is governed by:

- Electronic Effects : Electron-donating groups (e.g., –OCH₃) direct iodination to electron-rich positions .

- Steric Environment : Bulky substituents (e.g., –CH₃ at N-1) hinder iodination at adjacent positions .

- Solvent Polarity : Polar solvents stabilize transition states for C-2 iodination due to better charge separation .

Validate regioselectivity via NOESY or COSY NMR to distinguish substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.